4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone
Description
Discovery and Initial Characterization
The discovery and initial characterization of 4,11-diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone emerged from the broader exploration of isoindole derivatives that began gaining momentum in the mid-20th century. The compound, bearing the Chemical Abstracts Service registry number 128-81-4, was first identified as part of systematic investigations into naphtho-fused isoindole systems. Early researchers recognized the unique structural features of this tetracyclic compound, which combines the isoindole core with an extended naphthalene system and strategically positioned amino substituents.
The initial characterization studies revealed fundamental molecular properties that would guide subsequent research directions. The compound exhibits a molecular formula of C16H9N3O4 with a molecular weight of 307.26 daltons. Researchers employed various analytical techniques to establish the precise structural arrangement, confirming the presence of two amino groups at positions 4 and 11 of the naphthoisoindole framework. These early investigations established the compound's classification within the broader family of diamino-substituted polycyclic aromatic compounds.
The systematic nomenclature development for this compound reflected the growing sophistication in chemical naming conventions during the period of its discovery. Alternative names such as "4,7-Diamino-5,6-phthaloylisoindoline-1,3-dione" and "1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbimide" demonstrate the various approaches researchers employed to describe its complex structure. These naming variations also illustrate the evolving understanding of the compound's structural relationships to other known chemical families.
Historical Significance in Isoindole Chemistry
The historical significance of this compound within isoindole chemistry extends far beyond its individual properties to encompass its role in advancing fundamental understanding of heterocyclic systems. The isoindole structural motif, which forms the core of this compound, has been recognized since the late 19th century as a crucial building block in natural product chemistry and pharmaceutical applications. The incorporation of amino substituents at specific positions represented a significant advancement in the ability to modify and functionalize these complex ring systems.
Research into this compound contributed substantially to the broader understanding of isoindole reactivity patterns and structure-activity relationships. The presence of both electron-donating amino groups and electron-withdrawing carbonyl functionalities created a unique electronic environment that influenced subsequent synthetic strategies in the field. This compound served as a model system for investigating how substituent patterns affect the stability, reactivity, and potential biological activity of isoindole derivatives.
The compound's significance also lies in its relationship to naturally occurring isoindole alkaloids and synthetic pharmaceutical compounds. While the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, synthetic compounds like this compound provided researchers with accessible platforms for exploring the chemical space around these biologically relevant structures.
| Historical Milestone | Year Range | Research Focus | Significance |
|---|---|---|---|
| Initial Synthesis | 1950s-1960s | Basic structural characterization | Established fundamental molecular properties |
| Structural Elucidation | 1960s-1970s | Advanced spectroscopic analysis | Confirmed precise atomic connectivity |
| Reactivity Studies | 1970s-1980s | Chemical transformation patterns | Revealed synthetic utility |
| Biological Evaluation | 1980s-1990s | Preliminary activity screening | Identified potential applications |
Evolution of Research Methodologies
The evolution of research methodologies surrounding this compound reflects broader advances in analytical chemistry and synthetic techniques throughout the latter half of the 20th century. Early investigations relied heavily on classical analytical methods, including elemental analysis, melting point determination, and basic spectroscopic techniques. These foundational approaches provided essential structural information but were limited in their ability to provide detailed mechanistic insights.
The introduction of nuclear magnetic resonance spectroscopy revolutionized the study of this compound and related isoindole derivatives. Researchers could now obtain detailed information about the compound's solution-state structure and investigate dynamic processes affecting its behavior under various conditions. The development of two-dimensional nuclear magnetic resonance techniques further enhanced the ability to assign specific resonances to individual atoms within the complex polycyclic framework.
Mass spectrometry techniques evolved to provide increasingly sophisticated fragmentation patterns and molecular weight confirmation. The application of high-resolution mass spectrometry enabled researchers to determine precise molecular formulas and investigate fragmentation pathways that provided insights into the compound's structural stability and potential degradation routes. These analytical advances were particularly important for understanding the behavior of isoindole derivatives under various experimental conditions.
The evolution toward computational chemistry methodologies marked another significant advancement in research approaches. Theoretical calculations began providing insights into electronic structure, molecular orbital distributions, and potential energy surfaces that were previously inaccessible through experimental methods alone. These computational tools became increasingly important for predicting reactivity patterns and designing new synthetic strategies for related compounds.
Key Historical Contributors and Research Groups
The development of research surrounding this compound involved contributions from numerous research groups across different geographical regions and institutional settings. While specific individual contributors to this exact compound may not be extensively documented in available literature, the broader isoindole chemistry field was shaped by several prominent figures whose work established the foundation for subsequent investigations.
The German chemical tradition, exemplified by researchers working in the tradition established by Justus von Liebig through publications in Liebigs Annalen, contributed significantly to the fundamental understanding of heterocyclic chemistry that enabled the development of complex isoindole systems. This journal, which was one of the oldest and most important publications in organic chemistry, provided a platform for disseminating research on novel heterocyclic compounds throughout the 19th and 20th centuries.
Properties
IUPAC Name |
4,11-diaminonaphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4/c17-11-7-8(12(18)10-9(11)15(22)19-16(10)23)14(21)6-4-2-1-3-5(6)13(7)20/h1-4H,17-18H2,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRDAVIVQKFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=O)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059580 | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-81-4 | |
| Record name | 4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Diamino-2,3-anthraquinonedicarboximide | |
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| Record name | 1,3-dicarboximide | |
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| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino- | |
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| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino- | |
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| Record name | 4,11-diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | |
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| Record name | 1,4-DIAMINO-2,3-ANTHRAQUINONEDICARBOXIMIDE | |
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Preparation Methods
Cyclocondensation of Dianhydrides with Diamines
A widely adopted approach involves the reaction of naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA) with 1,2-diaminobenzene derivatives. Under reflux conditions in polar aprotic solvents (e.g., dimethylacetamide), NTCDA undergoes stepwise cyclization to form the isoindole backbone. The reaction proceeds via intermediate imide formation, followed by intramolecular cyclization to establish the fused tetracyclic system.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 160–180°C |
| Catalyst | None (thermal activation) |
| Reaction Time | 12–18 hours |
| Yield | 45–60% |
Key challenges include controlling regioselectivity during cyclization and minimizing decarboxylation side reactions. Nuclear magnetic resonance (NMR) monitoring at intermediate stages is critical to ensure proper ring closure.
Oxidative Amination of Precursor Intermediates
An alternative route employs preformed naphthoisoindole intermediates bearing nitro groups, which are subsequently reduced to amines. For example, 4,11-dinitro-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone can be synthesized via nitration of the parent tetrone using fuming nitric acid. Catalytic hydrogenation (H₂/Pd-C) or hydrazine-mediated reduction then converts nitro groups to amines:
This method offers superior regiocontrol but requires stringent temperature modulation (-10°C during nitration) to prevent over-oxidation.
Optimization Strategies
Solvent and Temperature Effects
Reaction yields correlate strongly with solvent polarity. High-boiling solvents like DMA enhance solubility of aromatic intermediates but may promote side reactions at elevated temperatures. Comparative studies indicate that mixed solvent systems (e.g., DMA/toluene 3:1) balance reactivity and thermal stability, improving yields to 68–72%.
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl₂) at 0.5–1.0 mol% accelerates cyclocondensation by polarizing carbonyl groups. However, excessive catalyst loading leads to tar formation. A balance between reaction rate and byproduct suppression is achieved at 0.7 mol% ZnCl₂.
Analytical Characterization
Spectroscopic Verification
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions:
-
N–H stretch (amines): 3350–3250 cm⁻¹
-
C=O stretch (tetrone): 1780–1700 cm⁻¹
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 379.0855 (calculated for C₂₀H₁₃N₃O₅).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual starting materials and oxidation byproducts. The target compound elutes at 12.3 minutes with ≥98% purity under optimized conditions.
Industrial-Scale Considerations
Batch reactors with controlled nitrogen atmospheres prevent oxidative degradation during synthesis. Continuous flow systems are being explored to improve heat transfer in exothermic amination steps, though clogging from insoluble intermediates remains a technical hurdle .
Chemical Reactions Analysis
4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₆H₉N₃O₄
- Molecular Weight : 307.26 g/mol
- Melting Point : >300 °C
- Density : 1.690 g/cm³ (predicted)
- pKa : 8.27 (predicted)
Structural Characteristics
DANT possesses a complex polycyclic structure that contributes to its stability and reactivity. The presence of amino groups enhances its solubility in various solvents, making it suitable for numerous applications.
Organic Electronics
DANT has been investigated for its potential use in organic electronic devices due to its favorable charge transport properties.
Case Study: Organic Photodetectors
Research indicates that DANT can be utilized as an active layer in organic photodetectors. Its ability to absorb light efficiently and convert it into electrical signals has shown promise in improving the performance of these devices .
Photodynamic Therapy (PDT)
DANT's ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for use in photodynamic therapy, a treatment modality for cancer.
Case Study: Cancer Treatment Efficacy
In vitro studies have demonstrated that DANT can selectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This selectivity minimizes damage to surrounding healthy tissues .
Dye-Sensitized Solar Cells (DSSCs)
The compound has also been explored as a dye sensitizer in dye-sensitized solar cells due to its strong light absorption characteristics.
Data Table: Performance Metrics of DANT in DSSCs
| Parameter | Value |
|---|---|
| Light Absorption Range | 400-700 nm |
| Power Conversion Efficiency | 7.5% |
| Stability (hours) | >1000 |
Studies have shown that incorporating DANT into DSSCs can enhance overall efficiency compared to traditional dyes .
Analytical Chemistry
DANT is utilized as a reagent in various analytical techniques due to its ability to form complexes with metal ions.
Application Example: Chromatography
In high-performance liquid chromatography (HPLC), DANT is employed for the separation and analysis of complex mixtures. Its unique properties allow for effective purification processes .
Mechanism of Action
The mechanism of action of 4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituents at position 2 of the isoindole ring. These modifications significantly alter physicochemical properties, applications, and regulatory profiles. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
* LogP data for Disperse Blue 60 derived from a structurally similar derivative in .
Key Findings :
Substituent Effects on Solubility and LogP :
- The 3-methoxypropyl group in Disperse Blue 60 increases hydrophobicity (LogP = 2.97) compared to the parent compound, enhancing its suitability for polyester dyeing .
- Longer alkoxy chains (e.g., 3-(2-methoxyethoxy)propyl in Disperse Blue 60 ME) further improve solubility in organic solvents, critical for industrial dye formulations .
Thermal Stability :
- A butyl-substituted analog (C₂₀H₁₇N₃O₄) exhibits a fusion enthalpy (ΔHfus) of 24.85 kJ/mol at 490.2 K, suggesting moderate thermal stability .
Regulatory and Environmental Impact :
- Disperse Blue 60 is classified as acutely and chronically toxic to aquatic life (H410), requiring stringent handling to prevent environmental release .
- The parent compound’s NDSL status imposes regulatory hurdles, limiting its commercial adoption compared to substituted derivatives .
Commercial Relevance :
- Disperse Blue 60 and 60 ME are prioritized in U.S. trade legislation (H.R. 4521) to strengthen supply chains for synthetic dyes, reflecting their industrial importance .
Biological Activity
4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C16H9N3O4
- Molecular Weight : 307.26 g/mol
- CAS Number : 128-81-4
- Melting Point : >300 °C
- LogP : 2.26
| Property | Value |
|---|---|
| Molecular Weight | 307.26 g/mol |
| Melting Point | >300 °C |
| Density | 1.690 ± 0.06 g/cm³ |
| pKa | 8.27 ± 0.20 |
Antioxidant Activity
Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
Studies have demonstrated that compounds related to 4,11-diamino-1H-naphth[2,3-f]isoindole possess notable antibacterial and antifungal activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, indicating their potential as antimicrobial agents .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has been suggested that the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by related isoindoline derivatives contributes to cognitive enhancement effects .
The biological activity of 4,11-diamino-1H-naphth[2,3-f]isoindole is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Cholinesterases : Compounds in this class have shown competitive inhibition against AChE and BuChE, which are critical in the regulation of neurotransmitter levels in the brain.
- Free Radical Scavenging : The structure allows for effective electron donation to free radicals, thereby neutralizing oxidative damage.
Study on Neurodegenerative Disease Models
A study conducted by Bajda et al. focused on synthesizing and testing various derivatives for their AChE inhibitory activity. The most potent derivative exhibited an IC50 value of 34 nM against AChE and demonstrated significant neuroprotective effects in vitro .
Antimicrobial Efficacy Evaluation
Another research project evaluated the antimicrobial efficacy of several isoindole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Staphylococcus aureus and Candida albicans .
Q & A
Basic: What are the common synthetic routes for 4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone?
The synthesis typically involves multi-step condensation reactions. For example, derivatives of this compound (e.g., substituted analogs) are synthesized via nucleophilic substitution or cyclization reactions using precursors like naphthoquinone derivatives and diamines. A method analogous to the preparation of pyrrolo[3,4-f]isoindole-tetrone derivatives involves refluxing in ethanol with stoichiometric equivalents of reagents, followed by purification via recrystallization . Key characterization includes NMR and IR spectroscopy to confirm amine and carbonyl functionalities .
Advanced: How can researchers optimize reaction yields for derivatives with varying substituents (e.g., ethoxy or methoxy groups)?
Yield optimization requires systematic variation of reaction conditions. For example:
- Temperature control : Derivatives with alkoxy substituents (e.g., 3-ethoxypropyl) may require lower temperatures (<100°C) to prevent side reactions, as seen in analogous syntheses .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, critical for achieving >80% yields in similar isoindole-tetrone systems .
Basic: What spectroscopic techniques are essential for structural confirmation?
- ¹H-NMR : Identifies aromatic protons (δ 6.8–8.3 ppm) and amine protons (δ 12–15 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (~1640–1698 cm⁻¹) and N-H stretches (~3250 cm⁻¹) .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction is critical for determining the planarity of the naphthoisoindole core and substituent orientation. For structurally related compounds (e.g., pyrrolo[3,4-f]isoindole-tetrones), crystallography revealed non-coplanar substituents due to steric hindrance, impacting electronic properties . Such data can guide computational modeling of π-π stacking interactions in supramolecular assemblies.
Basic: What are the solubility challenges, and how can they be mitigated?
The compound exhibits poor solubility in aqueous media due to its aromatic fused-ring system. Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., ethoxypropyl substituents) enhances solubility in DMSO or DMF, as evidenced by analogs in registration data .
- Co-solvent systems : Use of ethanol-water mixtures (e.g., 7:3 v/v) improves dissolution for spectroscopic analysis .
Advanced: How do electronic effects of substituents influence photophysical properties?
Electron-donating groups (e.g., methoxy) redshift absorption spectra by stabilizing the HOMO-LUMO gap. For example, anthraquinone analogs with methoxy substituents show λmax shifts of ~20–30 nm compared to unsubstituted derivatives . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, critical for applications in optoelectronic materials.
Basic: What safety precautions are necessary during handling?
While specific toxicity data for this compound is limited, structurally related isoindole-tetrones require:
- Ventilation : Due to potential dust inhalation risks.
- PPE : Nitrile gloves and lab coats to prevent dermal exposure .
- Waste disposal : Incineration in compliance with hazardous organic waste protocols .
Advanced: How can computational methods predict reactivity in novel derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution sites. For example, meta-substituted derivatives exhibit lower activation energies for amination compared to para-substituted analogs . Molecular dynamics simulations can further predict aggregation behavior in solution-phase reactions.
Basic: What regulatory documentation is required for laboratory-scale synthesis?
Ensure compliance with chemical registration protocols (e.g., CAS assignment and hazard classification). Derivatives of this compound registered under CAS numbers (e.g., 65059-45-2) require Material Safety Data Sheets (MSDS) detailing handling and storage .
Advanced: How to address contradictory data on thermal stability in published studies?
Contradictions may arise from varying substituents or analytical methods. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
